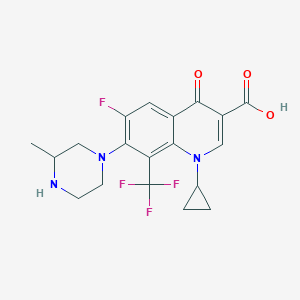

![molecular formula C6H6N2O2S B171296 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid CAS No. 1286753-94-3](/img/structure/B171296.png)

4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

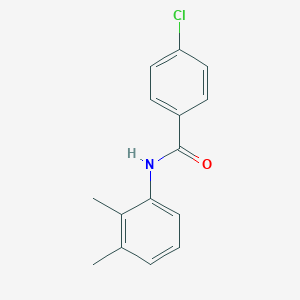

“4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” is a compound that belongs to the class of organic compounds known as thiazoles. Thiazoles are compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazoles are important in the world of chemistry due to their aromaticity, which allows for many reactive positions where various reactions such as donor–acceptor, nucleophilic, and oxidation reactions may take place .

Molecular Structure Analysis

Thiazoles have a unique structure that includes a five-member aromatic ring with a general formula of C3H3NS. The ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Thiazoles are versatile entities in actions and reactions. They have similar chemical and physical properties to pyridine and pyrimidine, although some of their derivatives behave similarly to the thiophene and furan . The specific chemical reactions involving “this compound” are not detailed in the available literature.Scientific Research Applications

Synthesis and Biological Activity

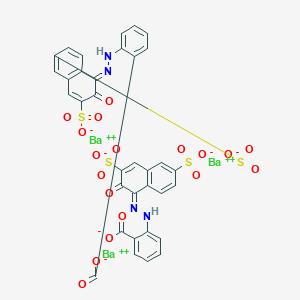

The synthesis and biological activity of azolylthioacetic acids, which include structures similar to 4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid, have been extensively studied. These compounds demonstrate diverse biological effects, such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. The wide range of synthesis methods and biological applications underscores the compound's versatility and potential as a basis for developing new bioactive molecules (Chornous et al., 2016).

Antioxidant and Anti-inflammatory Agents

Research focused on synthesizing novel benzofused thiazole derivatives, including those related to the pyrazolo[1,5-c]thiazole structure, has identified compounds with significant in vitro antioxidant and anti-inflammatory activities. This research demonstrates the therapeutic potential of these compounds, highlighting the role of structural modification in enhancing biological activity (Raut et al., 2020).

Building Blocks for Heterocycles

The compound and its derivatives serve as valuable building blocks for synthesizing a wide array of heterocyclic compounds, such as pyrazolo-imidazoles, -thiazoles, and others. The reactivity of these compounds facilitates the development of molecules with potential applications in dyes and medicinal chemistry, indicating the importance of this chemical scaffold in the synthesis of diverse heterocycles (Gomaa & Ali, 2020).

Biological Applications

Pyrazole carboxylic acid derivatives, closely related to this compound, are significant due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This review underscores the biological importance of pyrazole derivatives, providing a basis for future research in medicinal chemistry (Cetin, 2020).

Development of Anticancer Agents

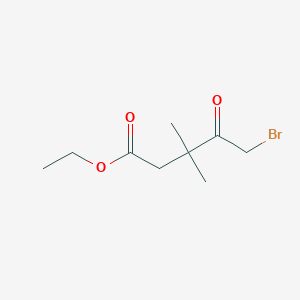

The role of Knoevenagel condensation products, including those derived from thiazole-based compounds, in developing anticancer agents has been highlighted. These compounds exhibit remarkable anticancer activity, showcasing the potential of thiazole derivatives in cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

Future Directions

Thiazoles are significant in the increasing chemical world of compounds showing notable pharmacological actions . They are present in several drugs used in the cure of cancer . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . The future directions for “4,6-Dihydropyrazolo[1,5-c]thiazole-2-carboxylic acid” could involve further exploration of its potential therapeutic applications.

properties

IUPAC Name |

4,6-dihydropyrazolo[1,5-c][1,3]thiazole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S/c9-6(10)5-1-4-2-11-3-8(4)7-5/h1H,2-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUZEOOLVTXZMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NN2CS1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7S)-7-Methyl-5-(4-nitrophenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-G]isochromene](/img/structure/B171224.png)

![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)

![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)